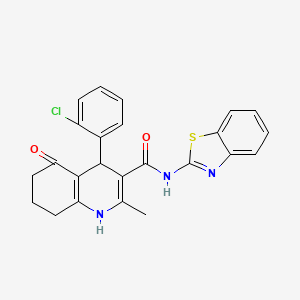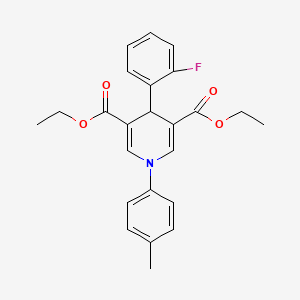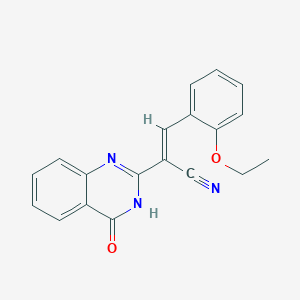![molecular formula C24H20N6O3S2 B11647864 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11647864.png)
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-Bencil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoilfenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de los derivados de 1,2,4-triazino[5,6-b]indol. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en la química medicinal. La estructura única de este compuesto, que presenta un núcleo de triazinoindol y grupos funcionales sulfanyl y sulfamoil, lo convierte en un tema de interés para los investigadores que exploran nuevos agentes terapéuticos.
Métodos De Preparación
La síntesis de 2-({5-Bencil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoilfenil)acetamida generalmente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo Triazinoindol: El núcleo triazinoindol se puede sintetizar mediante la ciclización de precursores apropiados, como derivados de isatina y derivados de hidrazina.
Introducción del grupo Bencilo: El grupo bencilo se puede introducir mediante reacciones de alquilación utilizando haluros de bencilo en condiciones básicas.
Unión del grupo Sulfanyl: El grupo sulfanyl se puede introducir mediante reacciones de sustitución nucleofílica utilizando reactivos de tiol.
Formación del enlace Acetamida: El enlace acetamida se puede formar haciendo reaccionar el intermedio con anhídrido acético o cloruro de acetilo.
Introducción del grupo Sulfamoil: El grupo sulfamoil se puede introducir mediante reacciones de sulfonación utilizando cloruros de sulfonilo.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad, incluido el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
2-({5-Bencil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoilfenil)acetamida sufre varias reacciones químicas, incluidas:
Sustitución: El grupo bencilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio sobre carbono) y condiciones específicas de temperatura y pH.
Aplicaciones Científicas De Investigación
2-({5-Bencil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoilfenil)acetamida tiene varias aplicaciones de investigación científica, que incluyen:
Estudios Biológicos: La capacidad del compuesto para interactuar con enzimas y proteínas específicas lo hace útil para estudiar la inhibición enzimática y las interacciones proteína-ligando.
Biología Química: Los investigadores utilizan este compuesto para explorar las relaciones estructura-actividad y desarrollar nuevas sondas químicas para sistemas biológicos.
Desarrollo Farmacéutico: La estructura única y la actividad biológica del compuesto lo convierten en un posible compuesto principal para el desarrollo de nuevos fármacos dirigidos a infecciones bacterianas y otras enfermedades.
Mecanismo De Acción
El mecanismo de acción de 2-({5-Bencil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoilfenil)acetamida implica su interacción con objetivos moleculares específicos, como las enzimas. Por ejemplo, inhibe la enzima de resistencia a la kanamicina Eis uniéndose a su sitio de unión de aminoglucósidos, lo que evita la acetilación de la kanamicina y restaura su actividad antibacteriana . Los grupos sulfanyl y sulfamoil del compuesto juegan un papel crucial en su afinidad de unión y actividad inhibitoria.
Comparación Con Compuestos Similares
2-({5-Bencil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoilfenil)acetamida se puede comparar con otros compuestos similares, como:
5-Etil-5H-[1,2,4]triazino[5,6-B]indol-3-tiol: Este compuesto tiene un núcleo triazinoindol similar pero difiere en los sustituyentes unidos al núcleo.
3-Mercapto-5H-1,2,4-triazino[5,6-b]indol: Este compuesto presenta un grupo mercapto en lugar de un grupo sulfanyl y carece de los grupos acetamida y sulfamoil.
[1,3]Tiazolo-[3’,2’2,3][1,2,4]triazino[5,6-b]indol: Este compuesto tiene un anillo tiazolo fusionado al núcleo triazinoindol, lo que da como resultado diferentes propiedades químicas y biológicas.
La singularidad de 2-({5-Bencil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoilfenil)acetamida radica en su combinación específica de grupos funcionales, que contribuyen a su actividad biológica distinta y aplicaciones terapéuticas potenciales.
Propiedades
Fórmula molecular |
C24H20N6O3S2 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C24H20N6O3S2/c25-35(32,33)18-12-10-17(11-13-18)26-21(31)15-34-24-27-23-22(28-29-24)19-8-4-5-9-20(19)30(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,31)(H2,25,32,33) |
Clave InChI |
AOGOYVRMBSXAMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=C(C=C5)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol](/img/structure/B11647784.png)

![(2E)-2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide](/img/structure/B11647791.png)
![methyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11647798.png)

![3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11647818.png)
![2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11647823.png)
![Ethyl (2E)-2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11647827.png)
![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647831.png)
![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647836.png)

![{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone](/img/structure/B11647848.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide](/img/structure/B11647853.png)
